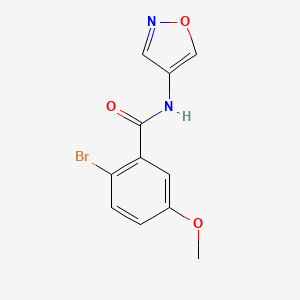

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O3/c1-16-8-2-3-10(12)9(4-8)11(15)14-7-5-13-17-6-7/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKOBAXNXGCANDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide typically involves the following steps:

Methoxylation: The methoxy group is introduced via methylation reactions using methanol and a suitable catalyst.

Oxazole Formation: The oxazole ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.

Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, affecting the methoxy group and the oxazole ring.

Cyclization: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can modify the existing groups.

Scientific Research Applications

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide is a chemical compound attracting interest in medicinal chemistry due to its diverse applications and biological significance. It belongs to the class of benzamides and isoxazoles and has a molecular structure featuring a bromine atom, a methoxy group, and an oxazole ring .

Scientific Research Applications

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide has several notable applications:

- Medicinal Chemistry It is investigated for therapeutic properties against various diseases.

- Biological Research It is utilized to study specific biological processes. Research on interaction studies involving this compound focuses on its binding affinities and mechanisms of action with biological targets. These studies help elucidate how the compound interacts at the molecular level, providing insights into its therapeutic potential and guiding further drug development efforts.

Characteristics Compared to Similar Compounds

2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide exhibits distinct characteristics because of its specific substituents. The presence of the bromine atom in 2-bromo-5-methoxy-N-[3-(1,2-oxazol-4-yl)propyl]benzamide significantly influences its reactivity and biological activity compared to similar compounds, and this unique feature may enhance its effectiveness as a therapeutic agent while also providing distinct pathways for chemical modification.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-methoxy-5-chlorobenzo[d]oxazole | Chlorine instead of bromine | Different halogen affects reactivity |

| 2-ethoxybenzo[d]oxazole | Ethoxy group instead of methoxy | Alters solubility and biological activity |

| 2-methoxybenzo[d]oxazole | Lacks the bromine substitution | Simplified structure may lead to different activities |

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups, along with the oxazole ring, contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Key Compounds:

- 2-Bromo-5-methoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide (CAS 1179185-83-1): Structural Differences: The oxadiazole ring (1,2,4-oxadiazole) replaces the 1,2-oxazole, and a methylene linker separates the heterocycle from the benzamide. Impact: The oxadiazole’s additional nitrogen atom may enhance hydrogen-bonding capacity compared to the oxazole.

- Anacardic Acid Derivatives (e.g., Compounds 8–19): Structural Features: Long acyl chains (e.g., hexanoyl, tetradecanoyl) at the 2-position of benzamide. Impact: These chains improve lipophilicity and cell permeability, critical for intracellular targets like histone acetyltransferases (HATs). The target compound’s bromo group may mimic steric bulk but lacks the hydrophobic tail, likely reducing membrane penetration .

Table 1: Substituent Comparison

| Compound | Substituents (Benzamide Position) | Heterocycle/Linker | Key Properties |

|---|---|---|---|

| Target Compound | 2-Br, 5-OMe | 1,2-Oxazol-4-yl (direct) | Moderate lipophilicity, polar |

| CAS 1179185-83-1 | 2-Br, 5-OMe | 1,2,4-Oxadiazole (linked) | Enhanced H-bond potential |

| Anacardic Acid Derivatives (e.g., 17) | 2-Acylamino, 1-carboxyphenyl | None | High lipophilicity, cell permeability |

Crystallographic and Computational Considerations

The bromo and methoxy groups may influence crystal packing via halogen and hydrogen bonding, respectively, as seen in related structures .

Biological Activity

2-Bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C11H10BrN3O2

Molecular Weight: 296.12 g/mol

The compound features a bromine atom and a methoxy group, which influence its lipophilicity and interaction with biological targets. The oxazole ring contributes to its unique properties and potential therapeutic applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation: It could modulate receptor activity, influencing signaling pathways related to various physiological processes.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties against certain pathogens.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 4.5 | |

| U-937 (monocytic leukemia) | 3.2 | |

| CEM-13 (T-cell leukemia) | 5.0 |

These values indicate the concentration required for 50% inhibition of cell growth, suggesting that the compound has potent antiproliferative effects.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It demonstrated activity against several bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

This suggests potential applications in treating bacterial infections.

Case Studies

- Study on Anticancer Activity: A recent study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that this compound significantly inhibited tumor growth in vitro, showcasing its potential as an anticancer agent .

- Mechanistic Insights: Research exploring the mechanism of action revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, leading to programmed cell death .

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent in oncology and infectious diseases. Its unique chemical structure allows for interactions with multiple biological targets, making it a candidate for further research and development.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-bromo-5-methoxy-N-(1,2-oxazol-4-yl)benzamide?

Answer:

The synthesis typically involves amide coupling between 2-bromo-5-methoxybenzoic acid derivatives and 1,2-oxazol-4-amine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like thionyl chloride (SOCl₂) to convert the acid to its acyl chloride, followed by reaction with the oxazole amine in pyridine or dimethylformamide (DMF) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from methanol/water mixtures to isolate the product .

- Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.1 acid/amine) to minimize side reactions .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the oxazole ring (e.g., distinguishing N-(1,2-oxazol-4-yl) from other isomers). Key signals include methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–8.0 ppm) .

- FT-IR : Identify amide C=O stretch (~1650–1680 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .

- Mass spectrometry (ESI-MS/HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced: How can crystallographic data resolve structural ambiguities in this compound?

Answer:

- X-ray diffraction : Determine bond angles/lengths (e.g., amide C-N distance ~1.33 Å) and confirm the oxazole ring’s position relative to the benzamide moiety .

- Hydrogen bonding analysis : Identify intermolecular interactions (e.g., N–H···O or N–H···N) that stabilize crystal packing, which can influence solubility and melting point .

- Thermal stability : Thermogravimetric analysis (TGA) up to 500°C can assess decomposition pathways linked to structural defects .

Advanced: How can conflicting data in reaction yield optimization be systematically addressed?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading). For example, DMF may improve solubility but increase side reactions compared to pyridine .

- In situ monitoring : Employ TLC or HPLC to track intermediate formation and identify bottlenecks (e.g., incomplete acylation) .

- Statistical validation : Apply ANOVA to compare yields across trials, ensuring reproducibility (e.g., p < 0.05 for significant variables like temperature) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Hazard assessment : Prioritize fume hood use due to potential bromine release during decomposition. Wear nitrile gloves and safety goggles .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the amide bond .

- Waste disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) with 10% NaHCO₃ before disposal .

Advanced: What computational methods predict the compound’s bioactivity or reactivity?

Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., oxazole N vs. Br substituent) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using software like AutoDock. Focus on hydrogen bonding with the amide group .

- QSAR modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with observed bioactivity in analogues .

Basic: How can purity be validated for this compound?

Answer:

- HPLC : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

- Melting point analysis : Compare observed mp (e.g., 160–162°C) with literature values; deviations >2°C indicate impurities .

- Elemental analysis : Confirm C, H, N, Br content within ±0.3% of theoretical values .

Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

Answer:

- Bromine as a leaving group : In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) facilitate aryl-Br substitution. Monitor regioselectivity via ¹H NMR .

- Oxazole ring stability : Assess resistance to ring-opening under acidic/basic conditions (e.g., reflux in HCl/NaOH) via TLC .

- Catalyst optimization : Screen ligands (e.g., XPhos) to enhance turnover frequency in Buchwald-Hartwig aminations .

Basic: What solvents are compatible with this compound for biological assays?

Answer:

- Polar aprotic solvents : DMSO (≤1% v/v in cell culture) or DMF for stock solutions. Avoid chloroform due to Br-DMSO interactions .

- Aqueous buffers : Use phosphate-buffered saline (PBS) with 0.1% Tween-20 to enhance solubility .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in metabolic or mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.